N-(1-cyclopropylethyl)-3-ethylaniline
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Overview
Description
N-(1-cyclopropylethyl)-3-ethylaniline is an organic compound that features a cyclopropyl group attached to an ethyl group and an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyclopropylethyl)-3-ethylaniline typically involves the reaction of 3-ethylaniline with a cyclopropyl-containing reagent. One common method is the alkylation of 3-ethylaniline with 1-cyclopropylethyl halide under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts to enhance the reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(1-cyclopropylethyl)-3-ethylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: The aniline moiety can participate in electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) are often used.
Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid (HNO₃) for nitration, bromine (Br₂) for bromination, and sulfuric acid (H₂SO₄) for sulfonation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic ring, resulting in compounds such as nitroanilines, bromoanilines, and sulfonated anilines.
Scientific Research Applications
N-(1-cyclopropylethyl)-3-ethylaniline has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.
Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N-(1-cyclopropylethyl)-3-ethylaniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyclopropyl group can introduce strain into the molecule, potentially enhancing its reactivity and binding affinity to target sites.
Comparison with Similar Compounds
Similar Compounds
- N-(1-cyclopropylethyl)-3-methylaniline
- N-(1-cyclopropylethyl)-4-ethylaniline
- N-(1-cyclopropylethyl)-2-ethylaniline
Uniqueness
N-(1-cyclopropylethyl)-3-ethylaniline is unique due to the specific positioning of the ethyl group on the aniline ring and the presence of the cyclopropyl group
Properties
Molecular Formula |
C13H19N |
---|---|
Molecular Weight |
189.30 g/mol |
IUPAC Name |
N-(1-cyclopropylethyl)-3-ethylaniline |
InChI |
InChI=1S/C13H19N/c1-3-11-5-4-6-13(9-11)14-10(2)12-7-8-12/h4-6,9-10,12,14H,3,7-8H2,1-2H3 |
InChI Key |
XXCPMXKCMHLRAH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=CC=C1)NC(C)C2CC2 |
Origin of Product |
United States |
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